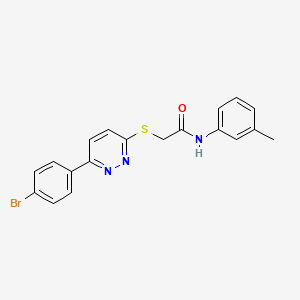

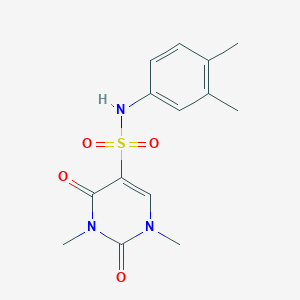

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a compound that falls within the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including their role as pharmacophores in drug design due to their inhibitory properties against various enzymes and receptors . The compound is structurally related to other sulfonamide derivatives that have been synthesized and studied for their potential pharmacological applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives, while the chemical reaction of the same starting material with arylsulfinic acids in water can produce N-arylsulfonyl-3-arylsulfonyl derivatives . Additionally, the reaction of sodium salts of sulfonamides with anhydronucleosides can lead to the formation of C-2 sulfonamido nucleosides . These methods demonstrate the versatility in synthesizing sulfonamide derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been determined, revealing different supramolecular architectures mediated by various weak interactions such as C-H...O, C-H...Cl, and \u03c0-\u03c0 stacking . These interactions are significant as they can influence the biological properties of the compounds. The molecular docking of active derivatives on the active site of target enzymes, such as VEGFR-2, has shown that certain sulfonamide derivatives exhibit favorable interactions, suggesting that a similar analysis could be beneficial for understanding the activity of this compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the oxidative cyclization of yne-tethered ynamides can lead to the formation of functionalized pyrrolidone skeletons . Additionally, sulfonamide-focused libraries have been evaluated for their antitumor properties, with some compounds showing the ability to disrupt tubulin polymerization or cause cell cycle arrest . These reactions highlight the chemical reactivity of sulfonamide derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the chemical shifts and splitting patterns in NMR spectra, as observed in polyfluoro substituted pyrazoline type sulfonamides . The inhibitory activities of these compounds against enzymes such as acetylcholinesterase and carbonic anhydrase I and II have been evaluated, showing significant potency at nanomolar levels . These properties are important for the pharmacological evaluation of this compound and related compounds.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Derivatives : A study by Li et al. (2014) focused on the efficient synthesis of 1,8-dioxo-decahydroacridines derivatives bearing the biologically active sulfonamide moiety. These compounds were tested for cytotoxic activity against various human tumor cell lines, showing moderate to potent activity (Li et al., 2014).

Structural Studies : Siddiqui et al. (2008) examined the structures of 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues, highlighting the role of intramolecular hydrogen bonds and other weak interactions in their stabilization (Siddiqui et al., 2008).

Antibacterial Activity : Gadad et al. (2000) explored sulfonamide derivatives' antibacterial activity, demonstrating high efficacy against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Catalytic Applications : Khazaei et al. (2016) synthesized a new N-bromo sulfonamide reagent, showing its efficiency as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives (Khazaei et al., 2016).

Supramolecular Architectures : Shakuntala et al. (2017) investigated the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides, revealing diverse supramolecular architectures mediated by various weak interactions (Shakuntala et al., 2017).

Transformation Studies : Potkin et al. (2009) reported on the transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, leading to sulfonamides and urea derivatives containing isoxazole fragments (Potkin et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-5-6-11(7-10(9)2)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHBQNNEDCOLGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)